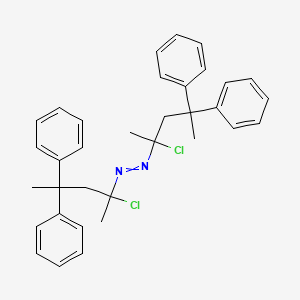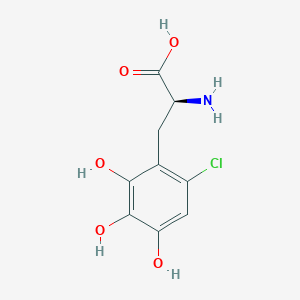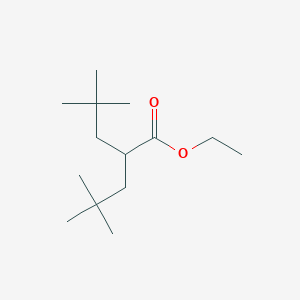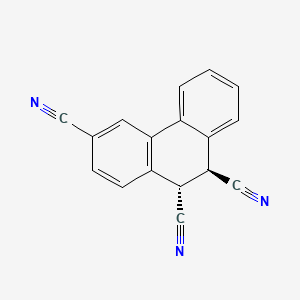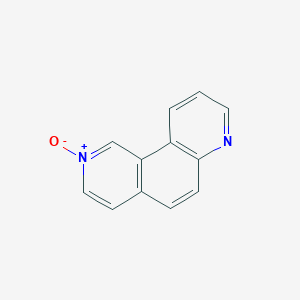![molecular formula C11H7ClN2O2 B14582574 7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 61428-44-2](/img/structure/B14582574.png)
7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that belongs to the class of oxazoloquinolines. This compound is characterized by its unique structure, which includes a chloro and a methyl group attached to the oxazoloquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through several methods. One common approach involves the use of a modified Pictet-Spengler reaction, where the oxazole ring is formed via cyclization of an appropriate precursor . This method typically employs catalysts such as copper trifluoroacetate (Cu(TFA)2) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various halogenated oxazoloquinolines .
Wissenschaftliche Forschungsanwendungen
7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazoloquinolines such as:
Uniqueness
7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
61428-44-2 |
|---|---|
Molekularformel |
C11H7ClN2O2 |
Molekulargewicht |
234.64 g/mol |
IUPAC-Name |
7-chloro-8-methyl-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C11H7ClN2O2/c1-5-2-6-8(3-7(5)12)13-4-9-10(6)16-11(15)14-9/h2-4H,1H3,(H,14,15) |
InChI-Schlüssel |
YMDKADOQCWKBNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C3C(=CN=C2C=C1Cl)NC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


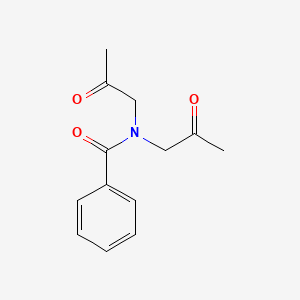
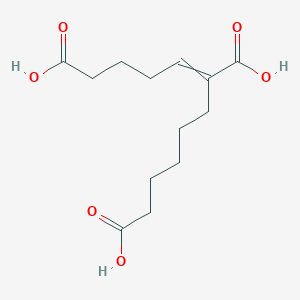
![Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro-](/img/structure/B14582511.png)
![7-[(1R,2R)-2-hydroxy-5-(3-oxobutylidene)cyclopentyl]heptanoic acid](/img/structure/B14582523.png)
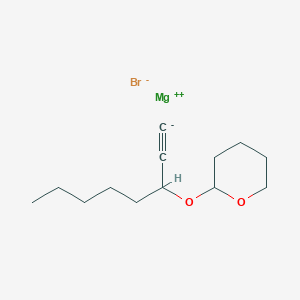
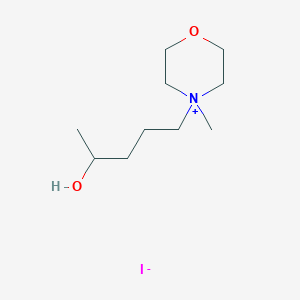
![{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid](/img/structure/B14582541.png)
![Ethyl [2-(4-bromophenyl)ethyl]phosphinite](/img/structure/B14582555.png)
